3-Cyclohexyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one
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Overview
Description
3-Cyclohexyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by a cyclohexyl group, a hydroxy group, and a phenyl group attached to an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a cyclohexyl-substituted amine and a phenyl-substituted ketone in the presence of a base can lead to the formation of the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxazolidinone ring can be reduced under specific conditions.
Substitution: The phenyl and cyclohexyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone derivative.
Scientific Research Applications
3-Cyclohexyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its potential antibiotic properties, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins required for bacterial growth and survival.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic known for its effectiveness against Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with improved potency and reduced side effects compared to linezolid.
Uniqueness
3-Cyclohexyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other oxazolidinones. Its cyclohexyl and phenyl groups may influence its binding affinity and specificity towards molecular targets.
Properties
CAS No. |
61031-55-8 |
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Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H23NO3/c1-16(2)17(20,13-9-5-3-6-10-13)18(15(19)21-16)14-11-7-4-8-12-14/h3,5-6,9-10,14,20H,4,7-8,11-12H2,1-2H3 |
InChI Key |
XVFSZBASAPWDQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)O1)C2CCCCC2)(C3=CC=CC=C3)O)C |
Origin of Product |
United States |
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